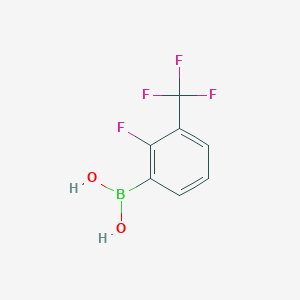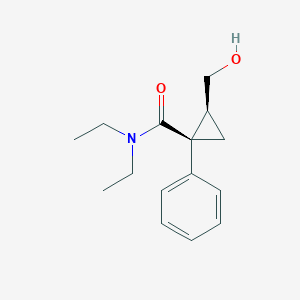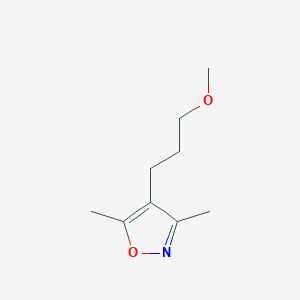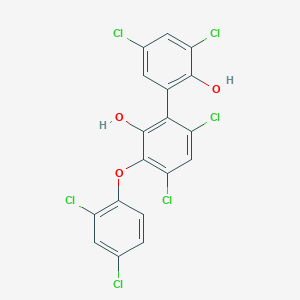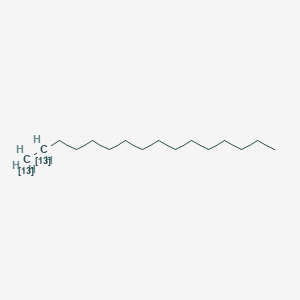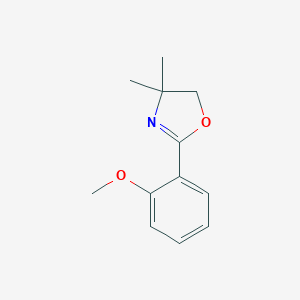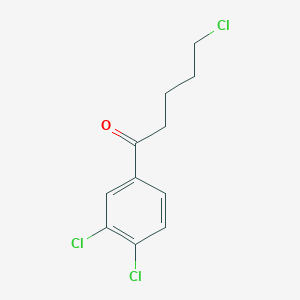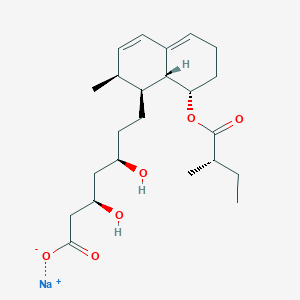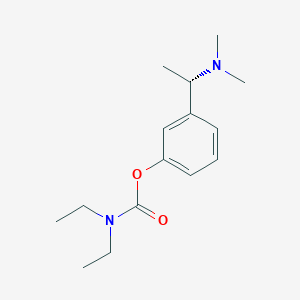![molecular formula C15H16O3 B124886 Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate CAS No. 1254693-88-3](/img/structure/B124886.png)
Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate, also known as D3-methoxy-naproxen, is a deuterated form of naproxen, a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation. The deuterated form of naproxen has been developed to improve its pharmacokinetic properties and increase its efficacy.
作用機序
The mechanism of action of trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate is similar to that of naproxen. It works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. The deuterated form of naproxen has been shown to have a higher affinity for the target enzyme, cyclooxygenase (COX), which results in a more potent anti-inflammatory effect.
生化学的および生理学的効果
Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate has been shown to have similar biochemical and physiological effects to naproxen. It has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. The deuterated form of naproxen has also been shown to have a lower incidence of gastrointestinal side effects, such as stomach ulcers, compared to the non-deuterated form.
実験室実験の利点と制限
The advantages of using trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate in lab experiments include its improved pharmacokinetic properties and increased potency compared to the non-deuterated form. It also has a lower incidence of gastrointestinal side effects, which makes it a safer candidate for long-term use. The limitations of using the deuterated form of naproxen include its complex synthesis method and higher cost compared to the non-deuterated form.
将来の方向性
There are several future directions for the use of trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate in scientific research. One potential application is in the development of new drugs for the treatment of pain and inflammation. The deuterated form of naproxen could be used as a template for the development of new drugs with improved pharmacokinetic and pharmacodynamic properties. Another potential application is in the study of drug metabolism and pharmacokinetics. The deuterated form of naproxen could be used as a tracer to study the metabolism and distribution of drugs in the body. Overall, trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate is a promising candidate for the treatment of pain and inflammation, and its potential applications in scientific research are numerous.
合成法
The synthesis of trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate involves the deuteration of naproxen using deuterated reagents. The process involves the use of deuterated solvents, deuterated bases, and deuterated reagents to produce the deuterated form of naproxen. The synthesis method is complex and requires specialized equipment and expertise.
科学的研究の応用
Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate has been used in scientific research to study its pharmacokinetic and pharmacodynamic properties. The deuterated form of naproxen has been shown to have improved pharmacokinetic properties, such as increased bioavailability and longer half-life, compared to the non-deuterated form. This makes it a promising candidate for the treatment of pain and inflammation.
特性
IUPAC Name |
trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(15(16)18-3)11-4-5-13-9-14(17-2)7-6-12(13)8-11/h4-10H,1-3H3/t10-/m0/s1/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYFBPCRUQZGJE-LJTFXESQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)[C@H](C)C(=O)OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Naproxen-d6 Methyl Ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

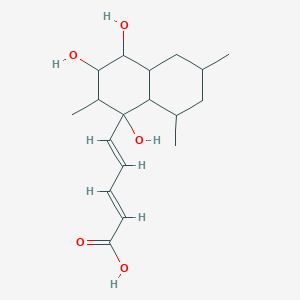
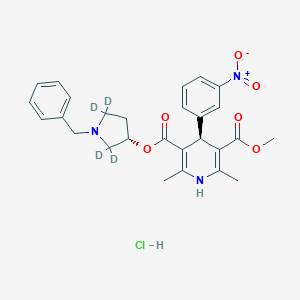
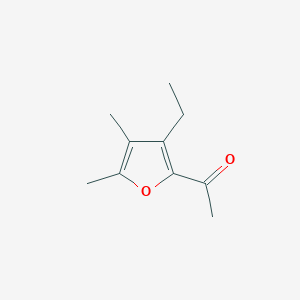
![(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid](/img/structure/B124812.png)
